Taste Threshold Comparison: 4-Methylthio-4-methyl-2-pentanone vs. 4-Mercapto-4-methyl-2-pentanone
4-Methylthio-4-methyl-2-pentanone exhibits a taste threshold of 25 ppm, characterized by green, sulfurous, metallic, horseradish, and cabbage notes [1]. In contrast, the mercapto analog 4-mercapto-4-methyl-2-pentanone (4MMP) has reported odor/taste thresholds in the range of 0.0015–1.5 ppb (0.0000015–0.0015 ppm) [2]. This represents a >10,000-fold difference in sensory potency. The higher threshold of the methylthio compound allows for more forgiving dosing in flavor formulations and reduces the risk of overpowering sulfurous off-notes.
| Evidence Dimension | Taste/Odor Threshold |
|---|---|
| Target Compound Data | 25 ppm (taste threshold) |
| Comparator Or Baseline | 4-Mercapto-4-methyl-2-pentanone (4MMP): 0.0015–1.5 ppb (odor/taste threshold) |
| Quantified Difference | >10,000-fold higher threshold for target compound |
| Conditions | Taste evaluation in aqueous solution (target); published threshold ranges for 4MMP |
Why This Matters
The 10,000-fold higher threshold translates to significantly lower risk of sensory overload and greater formulation flexibility, making 4-methylthio-4-methyl-2-pentanone a more manageable choice for food and beverage applications.
- [1] Mosciano, G. P&F 20, No. 5, 49 (1995). Taste characteristics of 4-methylthio-4-methyl-2-pentanone at 25 ppm. Available via The Good Scents Company. View Source
- [2] John I. Haas, Inc. Hop Science Newsletter (August 2017). Threshold values for 4MMP. Available at: https://www.johnihaas.com/wp-content/uploads/2017/09/Hop-Science-Newsletter_August_2017.pdf View Source
